Cas no 82068-23-3 (1-(2-Thienylsulfonyl)proline)
1-(2-Thienylsulfonyl)proline Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Thienylsulfonyl)proline
- 1-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid
- AKOS016037529
- 1-(Thiophene-2-sulfonyl)-pyrrolidine-2-carboxylic acid
- ALBB-006507
- CHEMBL1455895
- AKOS000122505
- 1-(thien-2-ylsulfonyl)proline
- CS-0271250
- 1-(thien-2-ylsulfonyl)pyrrolidine-2-carboxylic acid
- LS-02304
- AG-205/40650695
- SR-01000532555-1
- 1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid
- SR-01000532555
- F0918-7892
- STK501225
- Z45681500
- 1-(2-thienylsulfonyl)pyrrolidine-2-carboxylic acid
- 1-(Thiophene-2-sulfonyl)-pyrrolidine-2-carboxylic acid, AldrichCPR
- 1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid
- SMR000124612
- HMS1557C05
- G48543
- EU-0099422
- (thiophen-2-ylsulfonyl)proline
- MLS000124040
- 1-(thiophen-2-ylsulfonyl)proline
- Oprea1_005558
- MFCD02625816
- Cambridge id 7118543
- 1-(Thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylicacid
- EN300-07183
- 82068-23-3
- TimTec1_008145
- HDA06822
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- MDL: MFCD02625816
- Inchi: 1S/C9H11NO4S2/c11-9(12)7-3-1-5-10(7)16(13,14)8-4-2-6-15-8/h2,4,6-7H,1,3,5H2,(H,11,12)
- InChI Key: NHTQCMVKWAKECO-UHFFFAOYSA-N
- SMILES: S(C1=CC=CS1)(N1CCCC1C(=O)O)(=O)=O
Computed Properties
- Exact Mass: 261.01295018g/mol
- Monoisotopic Mass: 261.01295018g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 376
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 111Ų
1-(2-Thienylsulfonyl)proline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 028552-1g |
1-(Thiophene-2-sulfonyl)-pyrrolidine-2-carboxylic acid |
82068-23-3 | 1g |
£307.00 | 2022-02-28 | ||
| TRC | B589255-50mg |
1-(Thiophene-2-sulfonyl)pyrrolidine-2-carboxylic Acid |
82068-23-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B589255-100mg |
1-(Thiophene-2-sulfonyl)pyrrolidine-2-carboxylic Acid |
82068-23-3 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B589255-500mg |
1-(Thiophene-2-sulfonyl)pyrrolidine-2-carboxylic Acid |
82068-23-3 | 500mg |
$ 295.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012122-500mg |
1-(Thiophene-2-sulfonyl)-pyrrolidine-2-carboxylic acid |
82068-23-3 | 500mg |
2892.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012122-500mg |
1-(Thiophene-2-sulfonyl)-pyrrolidine-2-carboxylic acid |
82068-23-3 | 500mg |
2892CNY | 2021-05-07 | ||
| A2B Chem LLC | AI92369-10g |
1-(Thien-2-ylsulfonyl)pyrrolidine-2-carboxylic acid |
82068-23-3 | 95% | 10g |
$1298.00 | 2024-04-19 | |
| abcr | AB406058-500 mg |
1-(Thien-2-ylsulfonyl)pyrrolidine-2-carboxylic acid |
82068-23-3 | 500MG |
€254.60 | 2023-02-20 | ||
| abcr | AB406058-1 g |
1-(Thien-2-ylsulfonyl)pyrrolidine-2-carboxylic acid |
82068-23-3 | 1 g |
€322.50 | 2023-07-19 | ||
| 1PlusChem | 1P00J569-50mg |
1-(thien-2-ylsulfonyl)proline |
82068-23-3 | 95% | 50mg |
$155.00 | 2024-04-21 |
1-(2-Thienylsulfonyl)proline Suppliers
1-(2-Thienylsulfonyl)proline Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 1-(2-Thienylsulfonyl)proline
1-(2-Thienylsulfonyl)Proline: A Comprehensive Overview
The compound with CAS No 82068-23-3, commonly referred to as 1-(2-Thienylsulfonyl)Proline, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of proline, a naturally occurring amino acid, and incorporates a thienylsulfonyl group, which introduces unique chemical properties. The integration of this group into the proline backbone has been shown to enhance the compound's bioactivity, making it a promising candidate for various therapeutic applications.
Recent studies have highlighted the potential of 1-(2-Thienylsulfonyl)Proline in drug discovery. Researchers have demonstrated that this compound exhibits potent antioxidant and anti-inflammatory properties, which are critical in the development of treatments for chronic diseases such as cardiovascular disorders and neurodegenerative conditions. The thienylsulfonyl group plays a pivotal role in these activities by stabilizing the molecule's structure and enhancing its ability to interact with cellular targets.
One of the most exciting developments involving 1-(2-Thienylsulfonyl)Proline is its application in cancer research. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines by modulating key signaling pathways. For instance, it has been found to suppress the activity of matrix metalloproteinases (MMPs), enzymes that are often overexpressed in malignant tumors and contribute to tumor invasion and metastasis. These findings suggest that 1-(2-Thienylsulfonyl)Proline could serve as a lead compound for the development of novel anticancer agents.
The synthesis of 1-(2-Thienylsulfonyl)Proline involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. The incorporation of the thienylsulfonyl group is typically achieved through a nucleophilic aromatic substitution reaction, which requires precise control over reaction conditions to ensure high yields and product purity. This synthesis pathway has been optimized in recent years, making it more efficient and scalable for large-scale production.
In addition to its therapeutic potential, 1-(2-Thienylsulfonyl)Proline has also been explored for its role in enzyme inhibition. Studies have shown that this compound can inhibit several enzymes, including proteases and kinases, which are key players in various pathological processes. For example, its ability to inhibit cathepsin B, a lysosomal protease involved in inflammation and cancer progression, has been extensively investigated. These enzymatic inhibitory properties further underscore the versatility of 1-(2-Thienylsulfonyl)Proline as a bioactive molecule.
From an environmental standpoint, the synthesis and application of 1-(2-Thienylsulfonyl)Proline have been designed to minimize ecological impact. The use of sustainable reagents and energy-efficient reaction conditions has been prioritized in recent research efforts. Moreover, the biodegradability of this compound has been assessed under controlled laboratory conditions, revealing that it undergoes rapid degradation under aerobic conditions, reducing its potential to accumulate in the environment.
Looking ahead, ongoing research is focused on further elucidating the mechanistic insights behind the bioactivity of 1-(2-Thienylsulfonyl)Proline. Advanced computational methods, such as molecular docking and dynamics simulations, are being employed to study how this compound interacts with its target proteins at the atomic level. These studies aim to provide a deeper understanding of its mode of action and guide future optimization efforts.
In conclusion, 1-(2-Thienylsulfonyl)Proline (CAS No 82068-23-3) represents a compelling example of how structural modifications can enhance the bioactivity of naturally occurring compounds. With its diverse range of applications in drug discovery and enzyme inhibition, this molecule continues to be a focal point for researchers worldwide. As advancements in synthetic chemistry and pharmacology unfold, it is likely that 1-(2-Thienylsulfonyl)Proline will play an increasingly important role in addressing unmet medical needs.
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